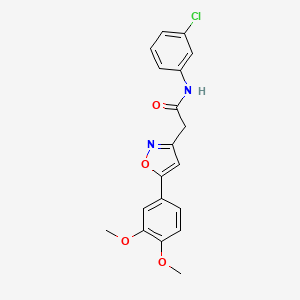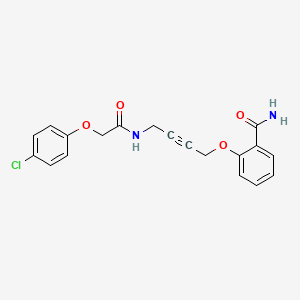
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of compounds with significant interest in organic and medicinal chemistry due to its complex structure and potential biological activities. Although the exact compound "2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide" is not directly mentioned, related research on similar compounds provides insight into the methodologies and properties that could be relevant.
Synthesis Analysis
Synthesis methods for compounds with similar structures involve several key steps, including acetylation, amidation, and cyclization reactions. For instance, the formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime illustrate a method where salts of O-(benzimidoyl)benzamidoxime are obtained through action with halogens, followed by acetylation to yield the title compound, which undergoes thermal cyclization (Ooi & Wilson, 1981). These steps highlight the complexity and precision required in synthesizing structurally similar compounds.
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectra to determine the geometric and electronic structure of compounds. A study on the crystal structure analysis of a related compound provides insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, indicating strong agreement with experimental values (Demir et al., 2016).
Scientific Research Applications
Antagonistic and Binding Site Mapping Applications
One study discusses SR 48968, a potent and selective non-peptidic antagonist of the NK2 receptor, which shares a similar chemical motif with 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide. The research demonstrates how a photoactivatable analogue containing a diazirine moiety also binds with high affinity, suggesting potential use in identifying antagonist binding sites of receptors through the introduction of photoactivatable groups (Kersey et al., 1996).
Nucleophilic Behavior and Reaction Mechanisms
Another study on the nucleophilicity of oximes, including phenylacetamidoxime, which is structurally related to the acetamido group in the compound of interest, explores reactions with nitrilium closo-decaborate clusters. This research highlights the compound's potential in facilitating the understanding of nucleophilic addition reactions and the kinetics involved, which could be extrapolated to study the reactivity of complex amides and esters (Bolotin et al., 2016).
Molecular Docking and Drug Design
Research involving the design and synthesis of new indole acetamide derivatives, including N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, highlights the utility of such compounds in drug discovery. Specifically, the study demonstrates the compound's anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase domains. This indicates the potential of this compound in drug design and molecular docking studies to identify novel therapeutic agents (Al-Ostoot et al., 2020).
Synthesis and Antimicrobial Activities
The synthesis of complex benzamide derivatives, including structures related to this compound, and their evaluation for antimicrobial activities, underscores the relevance of such compounds in developing new antimicrobial agents. These studies provide a basis for exploring the antimicrobial potential of similar compounds, which could lead to the discovery of novel antibiotics (Patel & Shaikh, 2011).
Mechanism of Action
Target of Action
The primary target of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as CBA, is TMEM206 . TMEM206 is a transmembrane protein that conducts chloride ions (Cl-) across plasma and vesicular membranes .
Mode of Action
CBA inhibits TMEM206 mediated currents . Upon activation at low pH, TMEM206 conducts Cl- ions across plasma and vesicular membranes . CBA specifically inhibits TMEM206 at pH 4.5 .
Biochemical Pathways
TMEM206 is involved in several physiological functions, such as cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . The inhibition of TMEM206 by CBA can affect these biochemical pathways.
Pharmacokinetics
It’s known that the inhibitory efficacy of cba on tmem206 is ph-dependent . At low pH, CBA is a potent inhibitor of TMEM206, but at pH 6.0, its inhibition is limited .
Action Environment
The action of CBA is influenced by the pH of the environment. Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .
properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSIPGPQZFRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)
![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)
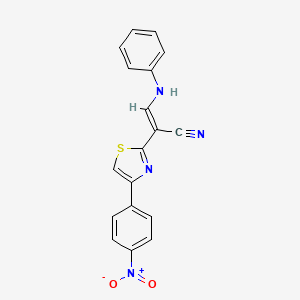
![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)
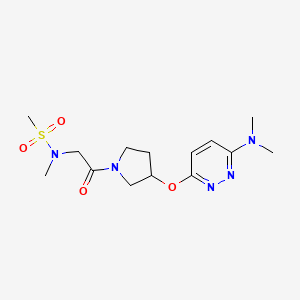
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)
![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)
![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

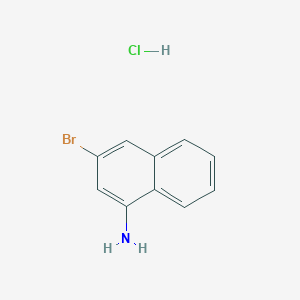
![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)
